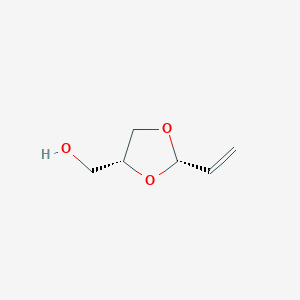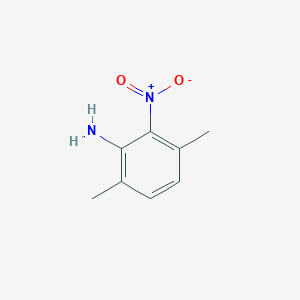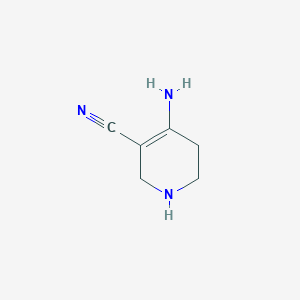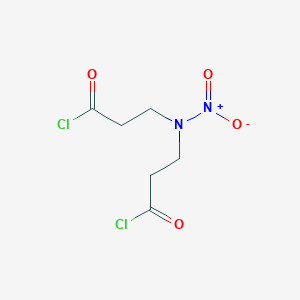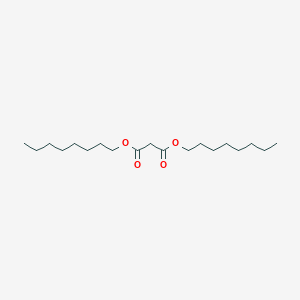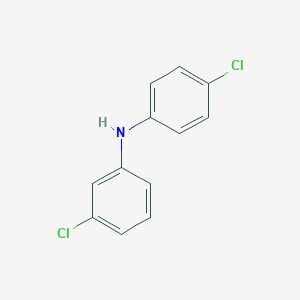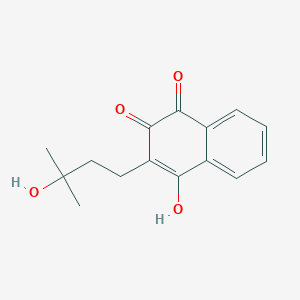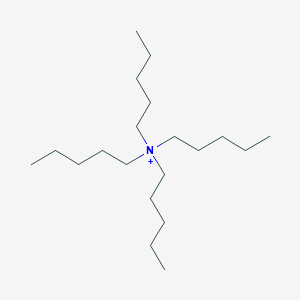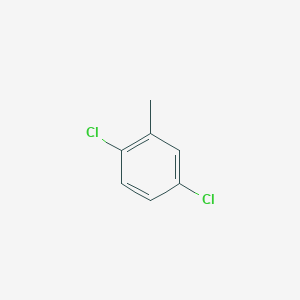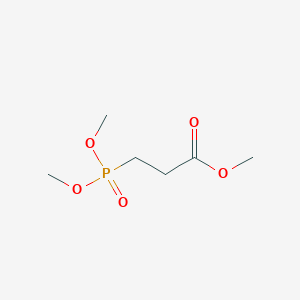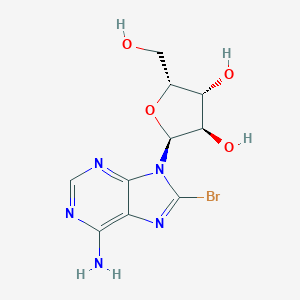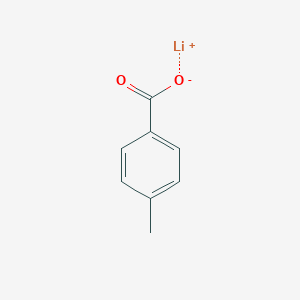
Lithium p-toluate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium p-toluate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and ether. Lithium p-toluate has a wide range of applications in biochemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Lithium p-toluate is not fully understood. However, it is believed to act as a Lewis acid catalyst by coordinating with the carbonyl group of the substrate. This coordination activates the carbonyl group and increases its reactivity towards nucleophiles.
Effets Biochimiques Et Physiologiques
Lithium p-toluate has no known biochemical or physiological effects. It is not used as a drug or medication, and there is no information available on its toxicity or side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Lithium p-toluate in lab experiments is its high solubility in organic solvents. This makes it easy to handle and dissolve in reaction mixtures. Another advantage is its low cost and availability.
One limitation of using Lithium p-toluate is its limited stability in air and moisture. It can decompose or hydrolyze in the presence of water or air, which can affect the outcome of the reaction. Another limitation is its limited application in aqueous reactions due to its insolubility in water.
Orientations Futures
There are several future directions for the use of Lithium p-toluate in scientific research. One direction is the development of new synthetic methods using Lithium p-toluate as a catalyst. Another direction is the application of Lithium p-toluate in the synthesis of novel materials with unique properties. Additionally, there is potential for the use of Lithium p-toluate in the development of new pharmaceuticals and agrochemicals.
In conclusion, Lithium p-toluate is a versatile chemical compound with a wide range of applications in scientific research. Its use as a catalyst in organic synthesis reactions and as a reagent in material science has been well established. Further research is needed to explore its potential in other areas of scientific research.
Méthodes De Synthèse
Lithium p-toluate can be synthesized by reacting p-toluic acid with lithium hydroxide. The reaction takes place in an organic solvent such as tetrahydrofuran or diethyl ether. The resulting product is a white crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
Lithium p-toluate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions such as esterification, transesterification, and aldol condensation. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Propriétés
Numéro CAS |
16090-05-4 |
|---|---|
Nom du produit |
Lithium p-toluate |
Formule moléculaire |
C8H7LiO2 |
Poids moléculaire |
142.1 g/mol |
Nom IUPAC |
lithium;4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.Li/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
SWMADUDQOSXKBZ-UHFFFAOYSA-M |
SMILES isomérique |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
SMILES |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
SMILES canonique |
[Li+].CC1=CC=C(C=C1)C(=O)[O-] |
Autres numéros CAS |
16090-05-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




